molecular formula C20H21NO2S B2585292 N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide CAS No. 2034558-40-0

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide

Cat. No.: B2585292
CAS No.: 2034558-40-0
M. Wt: 339.45
InChI Key: LRRPYGRYNQUHPT-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a propyl chain, which is further connected to a benzylthioacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Attachment of Propyl Chain: The benzofuran derivative is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl chain.

    Formation of Benzylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the propylated benzofuran derivative reacts with benzylthioacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylthio group to a thiol or a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylthioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthioacetamide group may also contribute to the compound’s bioactivity by interacting with cellular thiol groups or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid.

    Thioacetamide Derivatives: Compounds such as N-(2-mercaptoethyl)thioacetamide and N-(2-thioacetyl)benzamide.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is unique due to the combination of the benzofuran and benzylthioacetamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement, combining a benzofuran moiety with a benzylthioacetamide group, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The compound's IUPAC name is N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide. Its molecular formula is C20H21NO2SC_{20}H_{21}NO_2S, and it has a specific InChI representation that defines its chemical structure.

Property Value
Molecular FormulaC20_{20}H21_{21}NO2_{2}S
IUPAC NameN-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide
CAS Number2034558-40-0

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzofuran Moiety : This is achieved through cyclization reactions involving phenolic precursors.
  • Attachment of Propyl Chain : A Friedel-Crafts alkylation introduces the propyl group onto the benzofuran ring.
  • Formation of Benzylthioacetamide Group : This final step involves nucleophilic substitution with benzylthioacetamide under basic conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that benzofuran derivatives possess antibacterial and antifungal properties, potentially making them effective against various pathogens. The interaction with microbial enzymes or cell membranes may play a crucial role in this activity.

The proposed mechanism of action involves the interaction of the benzofuran moiety with specific enzymes and receptors, potentially inhibiting their activity. The benzylthioacetamide group may further enhance bioactivity by interacting with cellular thiol groups, influencing redox states within cells.

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
  • Antimicrobial Evaluation : Research conducted by demonstrated that compounds containing the benzofuran structure exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
  • Mechanistic Insights : A detailed mechanistic study revealed that these compounds could induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Comparative Analysis

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity IC50/ MIC Values
N-(1-benzofuran-2-yl)-N'-phenethylureaAnticancerIC50 = 15 µM
6'-substituted benzofuran derivativesMAO inhibitionIC50 = 7 nM
Benzothiazole derivativesAntimicrobialMIC = 20 µg/mL

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(15-24-14-16-7-2-1-3-8-16)21-12-6-10-18-13-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRPYGRYNQUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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